LU-002c -

LU-002c

Catalog Number: EVT-1535076
CAS Number:
Molecular Formula: C31H41N7O6S
Molecular Weight: 639.772
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LU-002c is a novel potent β2c-specific inhibitor, displaying moderate trypanocidal activity
Overview

LU-002c is a selective inhibitor developed for the β2c subunit of the proteasome, a crucial component in cellular protein degradation. This compound was identified through a systematic approach involving chemical synthesis and biological screening, which aimed to differentiate between closely related proteasome subunits, specifically β2c and β2i. The development of LU-002c highlights its potential as a valuable tool in both biological research and therapeutic applications targeting proteasome-related diseases.

Source

LU-002c was synthesized as part of a broader initiative to create selective inhibitors for various proteasome subunits. The compound was derived from the vinyl sulfone inhibitor LU-102, which served as a foundational structure for further modifications aimed at enhancing selectivity towards the β2c subunit. The synthesis and characterization of LU-002c were documented in scientific literature, including studies published in journals focused on medicinal chemistry and biochemistry .

Classification

LU-002c falls under the category of proteasome inhibitors, specifically targeting the β2c subunit. Proteasome inhibitors are classified based on their selectivity for different active sites within the proteasome complex. LU-002c has been shown to exhibit a high degree of selectivity, with an IC50 value of 8 nM for β2c and a 40-fold selectivity over β2i, making it a significant compound for studying proteasome function and inhibition .

Synthesis Analysis

The synthesis of LU-002c involves several key steps that leverage established protocols for chemical reactions. Initially, LU-102 was modified by replacing certain functional groups to enhance selectivity towards the β2c subunit. The synthesis process typically includes:

  1. Starting Material: The synthesis begins with LU-102.
  2. Reagents: Key reagents include HCTU (a coupling agent) and DiPEA (a base), which facilitate the formation of peptide bonds.
  3. Purification: After synthesis, purification is achieved through high-performance liquid chromatography (HPLC), often using a gradient solvent system (e.g., 50%-55% acetonitrile in water) to isolate the desired product .
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of LU-002c can be described using its chemical formula and structural features:

Data

The structural data obtained from crystallography indicate that LU-002c effectively occupies the substrate-binding pocket of the β2c subunit, facilitating its inhibitory action.

Chemical Reactions Analysis

LU-002c participates in specific chemical reactions that are integral to its mechanism of action:

  1. Binding Reaction: The primary reaction involves the formation of covalent bonds with active site residues within the β2c subunit.
  2. Inhibition Mechanism: By binding to this site, LU-002c prevents substrate access to the proteasome, effectively inhibiting protein degradation processes.

Technical Details

The binding kinetics and inhibition constants (IC50 values) have been determined through competitive assays, providing quantitative measures of its effectiveness against various proteasome subunits .

Mechanism of Action

The mechanism by which LU-002c exerts its effects involves several steps:

  1. Target Recognition: LU-002c selectively binds to the β2c subunit due to structural complementarity.
  2. Covalent Modification: The compound forms a covalent bond with specific amino acid residues at the active site, leading to irreversible inhibition.
  3. Functional Consequences: This inhibition disrupts normal proteasomal activity, resulting in the accumulation of regulatory proteins within cells, which can affect various cellular pathways.

Data

Experimental data indicate that LU-002c's selectivity leads to differential effects on cellular processes compared to non-selective inhibitors .

Physical and Chemical Properties Analysis

LU-002c possesses several notable physical and chemical properties:

Relevant Data or Analyses

Analytical methods such as HPLC and NMR spectroscopy have provided insights into its stability and purity, confirming that LU-002c maintains integrity during experimental procedures .

Applications

LU-002c has significant applications in scientific research:

  1. Biological Research: It serves as a tool for studying proteasome function and regulation within cellular systems.
  2. Therapeutic Potential: Given its selective inhibition profile, LU-002c may have applications in developing treatments for diseases involving dysregulated proteasomal activity, such as cancer or neurodegenerative disorders.
Introduction to LU-002c

Nomenclature and Chemical Classification

Systematic Name: (S)-N-((S)-1-(((S,E)-1-(4-(Aminomethyl)phenyl)-5-(methylsulfonyl)-3-oxopent-4-en-2-yl)amino)-1-oxopropan-2-yl)-2-((R)-2-azido-3-phenylpropanamido)-4-methylpentanamide [1]Synonyms: LU-002c, LU 002c, LU002cCAS Registry: 1827598-06-0 (free base, mixture of E/Z isomers) [4]Molecular Formula: C₃₀H₄₁N₇O₆SChemical Class: Peptide vinyl sulfone inhibitor featuring:

  • P1 moiety: 4-(Aminomethyl)phenyl group enabling β2-subunit recognition
  • Warhead: Electrophilic (E)-1-(methylsulfonyl)but-3-en-1-one enabling covalent binding
  • P2/P3 residues: Chiral amino acids conferring stereospecific binding [1] [2]
Table 1: LU-002c and Related Compound IdentifiersCompound NameCAS RegistryMolecular FormulaMolecular Weight
LU-002c (free base)1827598-06-0C₃₀H₄₁N₇O₆S639.77 g/mol
LU-002c TrifluoroacetateNot assignedC₃₀H₄₁N₇O₆S·C₂HF₃O₂725.79 g/mol
LU-102 (precursor)1421639-62-4C₃₃H₄₇N₇O₅S653.84 g/mol

Historical Development of Proteasome Inhibitors

Proteasome inhibitor evolution progressed through three generations:

  • First-generation (broad-spectrum): Boronate inhibitors (e.g., bortezomib) targeting multiple catalytic subunits (β1c/β1i, β2c/β2i, β5c/β5i) with IC₅₀ values in nM range but significant off-target effects [2] [5].
  • Second-generation (subunit-selective): Epoxyketones (e.g., carfilzomib, ONX-0914) achieving β5i or β1i selectivity through optimized peptide backbones, yet still unable to discriminate β2c/β2i due to >90% structural homology [2].
  • β2-Specific breakthrough: LU-002c emerged from structure-based optimization of the non-selective vinyl sulfone LU-102. Through comprehensive SAR studies, researchers identified that small P2 residues (alanine, glycine) combined with a pyrazine N-cap conferred 40-fold β2c selectivity over β2i—addressing a key limitation in proteasome pharmacology [2] [7].
Table 2: Evolution of Key Proteasome InhibitorsInhibitorTarget Specificityβ2c IC₅₀β2i IC₅₀Selectivity Ratio (β2i/β2c)
LU-102Pan-β213 nM20 nM1.5
LU-002cβ2c-selective5 nM140 nM28
KZR-616β2i-preferential220 nMNot reported~0.2 (β2c/β2i)
BortezomibPan-proteasome>1000 nM>1000 nMN/A

LU-002c in the Context of Small-Molecule Drug Discovery

As a small-molecule drug candidate, LU-002c exemplifies rational structure-based design overcoming target similarity challenges:

  • Chemical Properties: Molecular weight (639.77 g/mol), DMSO solubility (>10 mM), and stability (>3 years at -20°C) align with Lipinski’s rules for drug-likeness [1] [3].
  • Selectivity Engineering: Despite β2c/β2i sharing identical catalytic triads (Thr1-Asp17-Lys33) and substrate-binding pockets, LU-002c exploits subtle differences in the S2 pocket through its L-alanine P2 residue. Crystallography revealed that β2i’s S2 pocket sterically disfavors small residues due to Val31/Leu81 substitutions, while β2c accommodates them via Met31/Ala81 [2].
  • Synthesis Challenges: Requires multi-step chiral synthesis (2-4 months lead time) with strict control over E/Z isomerism at the vinyl sulfone moiety—a key determinant of warhead reactivity [1] [4].
  • Therapeutic Validation: Demonstrates trypanocidal activity against Trypanosoma brucei by selectively inhibiting parasitic proteasomes while sparing human β2i-containing immunoproteasomes—showcasing its potential for targeting pathogen-specific proteolysis [1] [2].
Table 3: Structural Features Enabling LU-002c SelectivityStructural ElementRole in β2c SelectivityEffect on Binding
P1: 4-(Aminomethyl)phenylFits S1 specificity pocketAnchoring to conserved β2 hydrophobic cleft
P2: L-AlanineSmall side chain accommodationExploits Met31/Ala81 flexibility in β2c
Warhead: Vinyl sulfoneCovalent modification of Thr1Irreversible inhibition kinetics
N-cap: Pyrazine carbonylHydrogen bonding with Gly53 backboneEnhanced β2c affinity over β2i

LU-002c’s discovery leveraged integrated technologies: X-ray crystallography of humanized yeast proteasomes visualized binding interactions, while activity-based protein profiling (ABPP) quantified subunit selectivity across proteasome complexes [2]. This exemplifies modern small-molecule discovery paradigms combining structural biology, medicinal chemistry, and chemical proteomics to address previously "undruggable" targets with high precision [3] [6] [8].

Properties

Product Name

LU-002c

IUPAC Name

(S)-N-((S)-1-(((S,E)-1-(4-(Aminomethyl)phenyl)-5-(methylsulfonyl)-3-oxopent-4-en-2-yl)amino)-1-oxopropan-2-yl)-2-((R)-2-azido-3-phenylpropanamido)-4-methylpentanamide

Molecular Formula

C31H41N7O6S

Molecular Weight

639.772

InChI

InChI=1S/C31H41N7O6S/c1-20(2)16-26(36-31(42)27(37-38-33)18-22-8-6-5-7-9-22)30(41)34-21(3)29(40)35-25(28(39)14-15-45(4,43)44)17-23-10-12-24(19-32)13-11-23/h5-15,20-21,25-27H,16-19,32H2,1-4H3,(H,34,41)(H,35,40)(H,36,42)/b15-14+/t21-,25-,26-,27+/m0/s1

InChI Key

BNRBJCZBHIRXCY-XIWSVTSMSA-N

SMILES

CC(C)C[C@H](NC([C@H](N=[N+]=[N-])CC1=CC=CC=C1)=O)C(N[C@@H](C)C(N[C@H](C(/C=C/S(=O)(C)=O)=O)CC2=CC=C(CN)C=C2)=O)=O

Solubility

Soluble in DMSO

Synonyms

LU-002c; LU 002c; LU002c

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.